1,4-Difluoro-2-isopropoxybenzene

Description

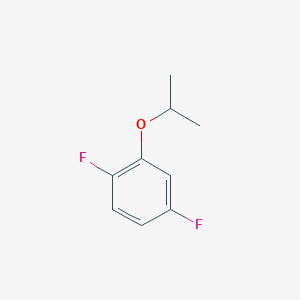

1,4-Difluoro-2-isopropoxybenzene is a fluorinated aromatic ether characterized by two fluorine atoms at the 1- and 4-positions of the benzene ring and an isopropoxy group at the 2-position. This compound combines electron-withdrawing fluorine substituents with an electron-donating alkoxy group, creating unique electronic and steric properties. Such derivatives are of interest in pharmaceutical and agrochemical synthesis due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding interactions .

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

1,4-difluoro-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H10F2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |

InChI Key |

PXPUCAOHDSDTGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Etherification of Fluorophenols

A common initial step involves the alkylation of fluorophenols with isopropyl halides to form isopropoxy-substituted fluorobenzenes. For example, the reaction of 3-fluorophenol with 2-bromopropane in the presence of potassium carbonate in an organic solvent (acetonitrile, acetone, tetrahydrofuran, or dimethylformamide) under heating yields 1-fluoro-3-isopropoxybenzene. This step demonstrates high conversion rates with optimized molar ratios (phenol:K2CO3:2-bromopropane = 1:1.8-2.3:1.2-1.4) and solvent choice affecting yield and purity.

Halogenation of Isopropoxyfluorobenzenes

The subsequent bromination of 1-fluoro-3-isopropoxybenzene with brominating agents such as dibromohydantoin in dichloromethane at low temperatures (around 10 °C) under nitrogen atmosphere affords 1-bromo-2-fluoro-4-isopropoxybenzene with high yield (~81%) and purity (~98% by HPLC). The reaction is carefully monitored by HPLC to ensure minimal residual starting material.

Grignard Reaction and Formylation

The bromo-fluoro-isopropoxybenzene intermediate undergoes halogen–magnesium exchange by treatment with isopropylmagnesium chloride in tetrahydrofuran at low temperatures (-10 to 0 °C). After formation of the arylmagnesium species, addition of dimethylformamide (DMF) introduces a formyl group at the magnesium site, yielding 2-fluoro-4-isopropoxybenzaldehyde. This step is conducted under nitrogen with careful temperature control to avoid side reactions. The aldehyde product is isolated with a purity of approximately 91% by HPLC.

Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)

Another efficient approach to synthesize 1,4-difluoro-2-isopropoxybenzene involves Suzuki–Miyaura coupling. This method couples aryl halides (e.g., 1,4-difluorobromobenzene) with isopropoxyboronic acid derivatives in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction typically proceeds in solvents like toluene or ethanol under reflux conditions, offering high yields and selectivity for the desired substitution pattern.

Comparative Table of Preparation Methods

Research Findings and Industrial Relevance

- The alkylation of fluorophenols is a robust method for introducing isopropoxy groups with high regioselectivity and yield.

- Bromination using mild brominating agents under controlled temperature and atmosphere conditions prevents overbromination and side reactions.

- Grignard-mediated formylation allows for further functionalization of fluorinated aromatic ethers, facilitating the synthesis of aldehyde intermediates.

- Suzuki–Miyaura coupling offers a versatile and scalable route for industrial production of this compound and related derivatives, with the advantage of mild conditions and broad substrate scope.

- Process optimization, including solvent choice, temperature control, and reagent stoichiometry, is critical to maximize yield and purity.

Summary Table of Key Intermediates and Their Characteristics

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and organoboron compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

1,4-Difluoro-2-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-isopropoxybenzene involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropoxy group can also affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,4-Difluoro-2-isopropoxybenzene with structurally related compounds, emphasizing substituent effects:

| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (logP) | Key Features |

|---|---|---|---|---|---|

| This compound | 1,4-F; 2-OCH(CH₃)₂ | ~188.19 | ~210–220 (est.) | ~2.5 (lipophilic) | High steric hindrance, moderate polarity |

| 1,4-Difluoro-2-methoxybenzene | 1,4-F; 2-OCH₃ | ~158.12 | ~180–190 (est.) | ~1.8 | Lower steric bulk, higher volatility |

| 1,4-Dichloro-2-isopropoxybenzene | 1,4-Cl; 2-OCH(CH₃)₂ | ~219.09 | ~230–240 (est.) | ~3.1 | Increased toxicity, higher density |

| 1,3-Difluoro-4-isopropoxybenzene | 1,3-F; 4-OCH(CH₃)₂ | ~188.19 | ~205–215 (est.) | ~2.5 | Altered electronic distribution |

Key Observations :

- Fluorine vs.

- Alkoxy Group Effects : Replacing methoxy (OCH₃) with isopropoxy (OCH(CH₃)₂) increases steric hindrance, reducing reactivity in substitution reactions but enhancing lipid solubility .

Biological Activity

1,4-Difluoro-2-isopropoxybenzene is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2O |

| Molecular Weight | 188.20 g/mol |

| CAS Number | 2121514-69-8 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator, affecting several biochemical pathways. The specific mechanisms can vary based on the biological context in which the compound is studied.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Studies have shown that derivatives of this compound can lead to significant inhibition rates, suggesting therapeutic potential in conditions like hypertension and inflammation .

- Antimalarial Activity : Some studies have explored the structural analogs of this compound for their activity against drug-resistant strains of Plasmodium falciparum. These investigations highlight the importance of structural modifications in enhancing potency against malaria .

Case Studies

- Soluble Epoxide Hydrolase Inhibitors : A study demonstrated that compounds derived from this compound showed low nanomolar to picomolar activities against recombinant human sEH. The trans isomers exhibited greater metabolic stability and oral bioavailability compared to previously described inhibitors .

- Antimalarial Efficacy : In vitro studies on aminoguanidine derivatives related to this compound showed promising results against multidrug-resistant P. falciparum strains. The structure-activity relationship studies revealed that specific modifications significantly improved efficacy .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Metabolic Stability : Compounds based on this structure demonstrated improved metabolic stability in human hepatic microsomes, which is critical for their potential therapeutic use .

- Water Solubility : Modifications that introduced polar groups significantly increased water solubility and metabolic stability, enhancing the pharmacokinetic profiles of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.